N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]benzamide
Description
N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is a compound that features a pyrrolidine ring attached to a pyrimidine ring, which is further connected to a benzamide group. This compound is of significant interest due to its potential pharmacological activities and its role in various chemical reactions.
Properties
Molecular Formula |
C15H16N4O |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C15H16N4O/c20-14(12-6-2-1-3-7-12)18-13-10-16-15(17-11-13)19-8-4-5-9-19/h1-3,6-7,10-11H,4-5,8-9H2,(H,18,20) |
InChI Key |
MIBMMBDBJAOBEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]benzamide can be achieved through multiple synthetic routesThis reaction typically requires the presence of a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, the purification process often involves recrystallization or chromatographic techniques to ensure the desired purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride in DMF with alkyl halides at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various alkyl or aryl groups onto the pyrimidine ring .
Scientific Research Applications
N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets. It acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor. Additionally, it can inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1. These interactions lead to various biological effects, such as antioxidative and antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Shares the pyrrolidine and pyrimidine rings but lacks the benzamide group.
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: Similar structure with variations in the alkyl or aryl groups attached to the pyrimidine ring.
Uniqueness
N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is unique due to its specific combination of the pyrrolidine, pyrimidine, and benzamide groups. This unique structure contributes to its distinct pharmacological activities and chemical reactivity, making it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
